(S)-[Rh COD TCFP]BF4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[Rh COD TCFP]BF4 typically involves the reaction of rhodium precursors with 1,5-cyclooctadiene and tert-butylmethylphosphino-di-tert-butylphosphinomethane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(S)-[Rh COD TCFP]BF4 primarily undergoes asymmetric hydrogenation reactions. It is also involved in reduction, substitution, and addition reactions. The compound’s high selectivity makes it suitable for producing chiral molecules, which are essential in pharmaceuticals and fine chemicals .
Common Reagents and Conditions
Common reagents used with this compound include hydrogen gas, various substrates (amines, ketones, unsaturated acids), and solvents like dichloromethane or toluene. The reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere .
Major Products
The major products formed from reactions involving this compound are chiral amines, alcohols, and acids. These products are highly valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
(S)-[Rh COD TCFP]BF4 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-[Rh COD TCFP]BF4 involves the coordination of the rhodium center with the substrate, followed by the transfer of hydrogen atoms to the substrate. This process is facilitated by the unique electronic and steric properties of the ligand (tert-butylmethylphosphino-di-tert-butylphosphinomethane), which enhances the selectivity and efficiency of the reaction . The molecular targets and pathways involved include the activation of hydrogen gas and the formation of rhodium-hydride intermediates .
Comparison with Similar Compounds
Similar Compounds
- ®-[Rhodium (1,5-cyclooctadiene) (tert-butylmethylphosphino-di-tert-butylphosphinomethane)] tetrafluoroborate
- (S)-[Rhodium (1,5-cyclooctadiene) (di-tert-butylphosphinomethyl)phosphino] tetrafluoroborate
- (R,R)-[Rhodium (1,5-cyclooctadiene) (diethylphospholano)benzene] tetrafluoroborate
Uniqueness
(S)-[Rh COD TCFP]BF4 stands out due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. Its unique ligand structure provides significant steric hindrance, which enhances the selectivity of the catalytic process. This makes it particularly valuable in the synthesis of chiral molecules, where precision and selectivity are crucial .
Properties
Molecular Formula |
C22H44BF4P2Rh- |
---|---|
Molecular Weight |
560.2 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;ditert-butyl-[[tert-butyl(methyl)phosphanyl]methyl]phosphane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C14H32P2.C8H12.BF4.Rh/c1-12(2,3)15(10)11-16(13(4,5)6)14(7,8)9;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h11H2,1-10H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t15-;;;/m0.../s1 |
InChI Key |
CRUGJRKRRYVPDF-ZRXYBOGPSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC([P@](CP(C(C)(C)C)C(C)(C)C)C)(C)C.C1/C=C\CC/C=C\C1.[Rh] |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)P(C)CP(C(C)(C)C)C(C)(C)C.C1CC=CCCC=C1.[Rh] |
Origin of Product |
United States |
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